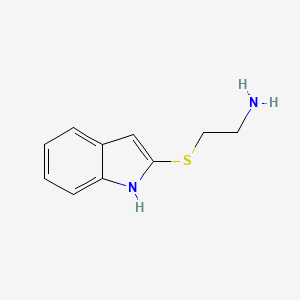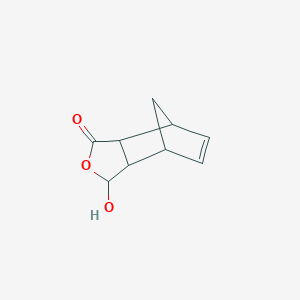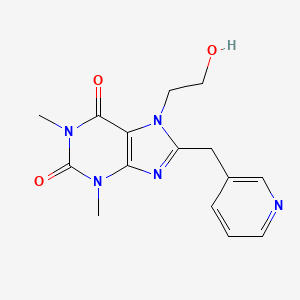
ethyl 2-(4-chlorosulfonyl-2,3-dimethylphenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl 2-(4-chlorosulfonyl-2,3-dimethylphenoxy)acetate is an organic compound with the molecular formula C12H15ClO5S. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
ethyl 2-(4-chlorosulfonyl-2,3-dimethylphenoxy)acetate can be synthesized through a multi-step process. One common method involves the reaction of 4-(chlorosulfonyl)-2,3-dimethylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of ethyl {[4-(chlorosulfonyl)-2,3-dimethylphenyl]oxy}acetate involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
化学反应分析
Types of Reactions
ethyl 2-(4-chlorosulfonyl-2,3-dimethylphenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The chlorosulfonyl group can be reduced to a sulfonamide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are used under mild to moderate conditions.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran are common.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamides, sulfonates, or other substituted derivatives.
Hydrolysis: Formation of 4-(chlorosulfonyl)-2,3-dimethylphenol and ethyl acetate.
Reduction: Formation of sulfonamide derivatives.
科学研究应用
ethyl 2-(4-chlorosulfonyl-2,3-dimethylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and other bioactive compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.
作用机制
The mechanism of action of ethyl {[4-(chlorosulfonyl)-2,3-dimethylphenyl]oxy}acetate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules. The ester functionality also allows for further modifications through hydrolysis or transesterification reactions.
相似化合物的比较
ethyl 2-(4-chlorosulfonyl-2,3-dimethylphenoxy)acetate can be compared with other similar compounds such as:
Ethyl 2-(chlorosulfonyl)acetate: Similar in structure but lacks the aromatic ring, making it less versatile in certain synthetic applications.
Methyl {[4-(chlorosulfonyl)-2,3-dimethylphenyl]oxy}acetate: The methyl ester variant, which may exhibit different reactivity and solubility properties.
4-(Chlorosulfonyl)-2,3-dimethylphenol: The phenol precursor, which is less reactive and requires further functionalization for use in synthesis.
This compound stands out due to its combination of the chlorosulfonyl and ester functionalities, providing a unique reactivity profile that is valuable in organic synthesis.
属性
分子式 |
C12H15ClO5S |
|---|---|
分子量 |
306.76 g/mol |
IUPAC 名称 |
ethyl 2-(4-chlorosulfonyl-2,3-dimethylphenoxy)acetate |
InChI |
InChI=1S/C12H15ClO5S/c1-4-17-12(14)7-18-10-5-6-11(19(13,15)16)9(3)8(10)2/h5-6H,4,7H2,1-3H3 |
InChI 键 |
QYUYJWUGRFDDEA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)COC1=C(C(=C(C=C1)S(=O)(=O)Cl)C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(2-methylprop-2-en-1-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B8668991.png)

![Benzene, 1,1'-[oxybis(methyleneoxy)]bis[4-chloro-](/img/structure/B8669000.png)





